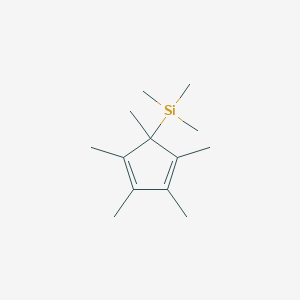

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Si/c1-9-10(2)12(4)13(5,11(9)3)14(6,7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTWQEUDFDAMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C1C)C)(C)[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402071 | |

| Record name | Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87778-95-8 | |

| Record name | Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

Introduction: A Versatile Precursor in Modern Chemistry

5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene, often abbreviated as CpSiMe₃, is a pivotal organosilicon compound that serves as a versatile precursor in both organic and organometallic synthesis.[1] Its utility stems from the presence of the bulky and electron-donating pentamethylcyclopentadienyl (Cp) group, which is a widely used ligand in transition metal chemistry, and the reactive trimethylsilyl (TMS) group. The TMS group can act as a protecting group or be readily cleaved to generate the pentamethylcyclopentadienyl anion in situ, offering a convenient and efficient route for the synthesis of a wide array of Cp-metal complexes.[2] This guide provides a comprehensive, in-depth exploration of the synthesis of CpSiMe₃, intended for researchers, scientists, and professionals in drug development and materials science. The protocols described herein are based on established and reliable procedures, with a focus on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Strategic Overview of the Synthesis

The synthesis of this compound is conceptually a two-step process, beginning with the deprotonation of the starting material, 1,2,3,4,5-pentamethylcyclopentadiene (Cp*H), to form the corresponding pentamethylcyclopentadienyl anion. This highly nucleophilic anion is then reacted with an electrophilic silylating agent, typically trimethylsilyl chloride (TMSCl), to yield the desired product. The overall transformation is a classic example of the generation of a potent carbon nucleophile and its subsequent reaction with a suitable electrophile.

Part 1: Synthesis of the Precursor - 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)

While commercially available, a robust and scalable synthesis of the starting material, 1,2,3,4,5-pentamethylcyclopentadiene, is often desirable for cost-effectiveness and to ensure high purity. The following protocol is adapted from a well-established procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[3]

Reaction Scheme:

The synthesis of Cp*H involves a multi-step sequence starting from 2-bromo-2-butene and ethyl acetate, culminating in an acid-catalyzed cyclization and dehydration.

Experimental Protocol:

Step 1A: Formation of 3,4,5-Trimethyl-2,5-heptadien-4-ol

-

Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a reflux condenser, a 250-mL addition funnel, and an argon inlet. The system is thoroughly flame-dried and maintained under a positive pressure of argon.

-

Initiation: To the flask, add 21 g (3.0 mol) of lithium wire, cut into approximately 1 cm lengths and washed with hexane, followed by 100 mL of anhydrous diethyl ether.

-

Grignard Formation: Purified 2-bromo-2-butene (200 g, 1.48 mol) is charged into the addition funnel. A small amount is added dropwise to the lithium suspension to initiate the reaction, evidenced by warming and bubble formation.

-

Reaction: Once the reaction has initiated, an additional 900 mL of anhydrous diethyl ether is added to the flask. The remaining 2-bromo-2-butene is then added at a rate that maintains a gentle reflux. The mixture is stirred for an additional hour after the addition is complete.

-

Quenching: A solution of ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether is added dropwise.

-

Work-up: The reaction mixture is poured into 2 L of saturated aqueous ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated by rotary evaporation.

Step 1B: Cyclization and Dehydration to 1,2,3,4,5-Pentamethylcyclopentadiene

-

Acid-Catalyzed Cyclization: A 1-liter, three-necked, round-bottomed flask is equipped with a reflux condenser and an addition funnel, under an argon atmosphere. A mixture of 13 g (0.068 mol) of p-toluenesulfonic acid monohydrate in 300 mL of diethyl ether is prepared in the flask.

-

Addition of Alcohol: The concentrated product from Step 1A is added to the acidic ether solution via the addition funnel as quickly as possible while maintaining a gentle reflux.

-

Reaction and Work-up: The mixture is stirred for 1 hour after the addition is complete. The reaction is then washed with saturated aqueous sodium bicarbonate until the washings are basic. The ethereal layer is separated, and the aqueous layers are extracted three times with diethyl ether. The combined organic layers are dried over sodium sulfate.

-

Purification: The diethyl ether is removed by rotary evaporation, and the crude product is purified by vacuum distillation.

Causality and Experimental Insights:

-

Inert Atmosphere: The use of an argon atmosphere is critical as organolithium intermediates are highly reactive towards oxygen and moisture.

-

Initiation of Grignard Formation: The initiation of the reaction between lithium and 2-bromo-2-butene can sometimes be sluggish. Using freshly cut lithium and ensuring the absence of impurities in the alkyl halide are key to a smooth start.

-

Acid Catalyst: p-Toluenesulfonic acid is a strong acid that effectively catalyzes the cyclization of the dienol intermediate followed by dehydration to form the conjugated diene system of pentamethylcyclopentadiene.

Part 2: Synthesis of this compound

With the precursor, Cp*H, in hand, the subsequent deprotonation and silylation can be performed. This procedure requires stringent anhydrous and anaerobic conditions.

Reaction Scheme:

Experimental Protocol:

Step 2A: Deprotonation of 1,2,3,4,5-Pentamethylcyclopentadiene

-

Apparatus Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a condenser with an argon inlet, and a rubber septum is assembled. The entire apparatus is maintained under a positive pressure of high-purity argon.

-

Reagent Charging: The flask is charged with a solution of 1,2,3,4,5-pentamethylcyclopentadiene in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C using an ice-water bath.

-

Addition of n-Butyllithium: A solution of n-butyllithium (typically 1.6 M or 2.5 M in hexanes) is added dropwise to the stirred solution of Cp*H via the dropping funnel. The addition is carried out at a rate that maintains the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The formation of the lithium salt is often indicated by a color change or the formation of a precipitate.

Step 2B: Silylation of the Pentamethylcyclopentadienyl Anion

-

Cooling: The freshly prepared solution of pentamethylcyclopentadienyllithium is cooled back to 0 °C.

-

Addition of Trimethylsilyl Chloride: Freshly distilled trimethylsilyl chloride is added dropwise to the stirred suspension of the lithium salt. A slight molar excess of TMSCl is typically used.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up: The reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Causality and Experimental Insights:

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that is ideal for the deprotonation of the relatively acidic C-H bond of CpH.[3] The pKa of CpH is approximately 15, making it readily deprotonated by organolithium reagents.

-

Solvent: Tetrahydrofuran (THF) is a common solvent for this reaction as it is polar enough to solvate the lithium cation, yet relatively unreactive towards the organolithium species. Anhydrous conditions are paramount as n-butyllithium and the pentamethylcyclopentadienyl anion react vigorously with water.

-

Temperature Control: The initial deprotonation and the subsequent silylation are exothermic reactions. Maintaining a low temperature during the additions helps to control the reaction rate and prevent side reactions.

-

Silylation Mechanism: The reaction of the pentamethylcyclopentadienyl anion with trimethylsilyl chloride is a classic SN2 reaction.[4] The carbon-centered nucleophile attacks the electrophilic silicon atom, displacing the chloride leaving group.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1,2,3,4,5-Pentamethylcyclopentadiene | C₁₀H₁₆ | 136.23 | 55-60 (13 mmHg) |

| This compound | C₁₃H₂₄Si | 208.42 | 70-72 (0.1 mmHg) |

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the nine protons of the trimethylsilyl group at approximately 0 ppm and singlets for the fifteen protons of the five methyl groups on the cyclopentadiene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the trimethylsilyl methyl carbons, the methyl carbons on the ring, and the sp² and sp³ hybridized carbons of the cyclopentadiene ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.[5]

Safety Precautions: A Non-Negotiable Aspect

The synthesis of Cp*SiMe₃ involves the use of highly hazardous reagents that demand strict adherence to safety protocols.

-

n-Butyllithium: This reagent is pyrophoric, meaning it can ignite spontaneously upon contact with air.[6] It also reacts violently with water. All manipulations involving n-butyllithium must be carried out under a strictly inert atmosphere (argon or nitrogen) using appropriate syringe and cannula techniques.[7] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[8][9]

-

Trimethylsilyl Chloride: TMSCl is a volatile and corrosive liquid that reacts with moisture to produce hydrochloric acid.[10] It should be handled in a well-ventilated fume hood with appropriate PPE.

-

General Precautions: All glassware must be thoroughly dried before use to prevent quenching of the organolithium reagent and potential violent reactions. The work-up procedure should be performed with care, especially the initial quenching step.

Logical Workflow Diagram

Conclusion

The synthesis of this compound is a well-established and reliable procedure that provides access to a valuable reagent for synthetic chemistry. By understanding the rationale behind each step, from the choice of reagents and solvents to the critical importance of maintaining an inert atmosphere, researchers can confidently and safely perform this synthesis. The protocols and insights provided in this guide are intended to empower scientists to produce high-purity Cp*SiMe₃ for their research endeavors, paving the way for further discoveries in catalysis, materials science, and drug development.

References

-

Chem-Impex. This compound. Available from: [Link]

- Palacios, F. (2014). 5-(Trimethylsilyl)-1,3-cyclopentadiene. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

-

Organic Syntheses. (Various Authors). General experimental procedures. Available from: [Link]

-

Organic Syntheses. (Various Authors). General experimental procedures for purification. Available from: [Link]

-

Wikipedia. Trimethylsilyl chloride. Available from: [Link]

-

Organic Syntheses. 1,2,3,4,5-pentamethylcyclopentadiene. Available from: [Link]

- Reed, C. A., et al. (2004). Exploration of the pentacyano-cyclo-pentadienide ion, C5(CN)5−, as a weakly coordinating anion and potential superacid conjugate base. Silylation and protonation.

-

Lab Manager. 8 Rules for the Safe Handling of t-Butyllithium. Available from: [Link]

- Roesky, H. W., et al. (2003). Synthesis, Experimental/Theoretical Characterization, and Thermolysis Chemistry of CpBe(SiMe3), a Molecule Containing an Unprecedented Beryllium−Silicon Bond. Organometallics, 22(18), 3647–3652.

- Jutzi, P., & Redeker, T. (1996). Silylated cyclopentadienes and their metal derivatives.

-

Taylor & Francis. Silylation – Knowledge and References. Available from: [Link]

- Evans, W. J., et al. (2021). Synthesis and Computational Analysis of Uranium(III)-Pnictogen Bonds. Inorganic Chemistry, 60(20), 15486–15494.

-

Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. Available from: [Link]

-

National Institutes of Health. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. Available from: [Link]

-

University of California, Los Angeles, Chemistry & Biochemistry. Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available from: [Link]

- Karmel, C. (2018). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship, University of California.

- Jutzi, P., & Siemeling, U. (2014). The pentamethylcyclopentadienylsilicon(II) cation: synthesis, characterization, and reactivity.

-

ResearchGate. Trimethylsilyl Chloride: A Facile and Efficient Reagent for One‐Pot Synthesis of 3,4‐Dihydropyrimidin‐2(1H)‐ones. Available from: [Link]

-

Aure Chemical. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods. Available from: [Link]

-

ResearchGate. techniques for silylation. Available from: [Link]

-

University of California, Santa Barbara, Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Studies Toward Persilylation of π-Cyclopentadienyl Complexes of Fe and Ru. Molecular Structures of [Fe(C5H5){C5(SiMe2H)5}], [Fe(C5H5){C5Br3(SiMe3)2}] and [Fe(C5H5){C5Br2(SiMe3)3}] | MDPI [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enhs.uark.edu [enhs.uark.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 9. ehs.ucr.edu [ehs.ucr.edu]

- 10. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods | Aure Chemical [aurechem.com]

An In-depth Technical Guide to 5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene: Properties, Synthesis, and Applications

Introduction

5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene, often abbreviated as CpSiMe₃, is a versatile organosilicon compound of significant interest to researchers in organometallic chemistry, organic synthesis, and materials science.[1][2] This guide provides a comprehensive overview of its physical properties, a detailed methodology for its synthesis, and an exploration of its applications, particularly as a valuable precursor to sterically demanding cyclopentadienyl ligands in catalysis. The presence of the bulky pentamethylcyclopentadienyl (Cp) framework, combined with the synthetic utility of the trimethylsilyl (TMS) group, makes this compound a unique and powerful tool for the design and synthesis of advanced materials and catalysts.[3][4] The trimethylsilyl group enhances its stability and solubility in organic solvents, making it a versatile reagent.[2]

Physicochemical Properties

This compound is a light yellow to brown clear liquid under standard conditions.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₄Si | [5] |

| Molecular Weight | 208.42 g/mol | [5] |

| CAS Number | 87778-95-8 | [5] |

| Appearance | Light yellow to brown clear liquid | [5] |

| Boiling Point | 100-101 °C at 10 mmHg | [1] |

| Density | 0.864 - 0.87 g/mL at 25 °C | [1][6] |

| Refractive Index (n²⁰/D) | 1.49 | [6] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the verification of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the trimethylsilyl group and the methyl groups on the cyclopentadiene ring. The nine protons of the trimethylsilyl group typically appear as a sharp singlet at approximately -0.15 ppm. The methyl groups on the cyclopentadiene ring show signals around 1.81 ppm.[7]

¹³C NMR: The carbon NMR spectrum is expected to show a characteristic signal for the carbons of the trimethylsilyl group near 0-5 ppm.[1] The carbons of the pentamethylcyclopentadienyl ring will have distinct resonances.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. Key expected absorptions include:

-

Si-C stretching vibrations: Strong, sharp bands are anticipated around 1260 cm⁻¹ and in the 865-750 cm⁻¹ region, characteristic of the Si-(CH₃)₃ group.[8]

-

C-H stretching and bending vibrations: Bands corresponding to the methyl groups on the cyclopentadiene ring will also be present.

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 1,2,3,4,5-pentamethylcyclopentadiene (Cp*H), followed by its silylation.

Part 1: Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)

This procedure is adapted from the robust and well-established method detailed in Organic Syntheses.[9] The causality behind this experimental choice lies in its reliability and detailed documentation, ensuring reproducibility.

Experimental Workflow:

Caption: Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H).

Step-by-Step Methodology:

-

Reaction Setup: A 2-L, three-necked, round-bottomed flask equipped with a reflux condenser, a 250-mL addition funnel, and an argon inlet is charged with lithium wire (21 g, 3.0 mol) and 100 mL of diethyl ether.[9]

-

Initiation: A small amount of purified 2-bromo-2-butene (cis/trans mixture, 200 g total, 1.48 mol) is added dropwise to initiate the reaction, evidenced by warming and bubble formation.[9]

-

Grignard-type Reaction: The mixture is diluted with an additional 900 mL of diethyl ether, and the remaining 2-bromo-2-butene is added at a rate to maintain a gentle reflux. The reaction is stirred for 1 hour after the addition is complete.[9]

-

Quenching: Ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether is added dropwise. The reaction mixture is then poured into 2 L of saturated aqueous ammonium chloride.[9]

-

Intermediate Workup: The ethereal layer is separated. The aqueous layer is adjusted to approximately pH 9 with hydrochloric acid and extracted three times with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated.[9]

-

Cyclization and Dehydration: The concentrated intermediate is added to a stirred mixture of p-toluenesulfonic acid monohydrate (13 g, 0.068 mol) in 300 mL of diethyl ether, maintaining a gentle reflux.[9]

-

Final Workup and Purification: After stirring for 1 hour, the mixture is washed with saturated aqueous sodium bicarbonate until the washings are basic. The organic layer is dried and the solvent removed to yield 1,2,3,4,5-pentamethylcyclopentadiene.[9]

Part 2: Synthesis of this compound

This silylation step is a standard and effective method for the functionalization of cyclopentadienyl rings. The deprotonation of Cp*H with a strong base like n-butyllithium generates the pentamethylcyclopentadienide anion, a potent nucleophile that readily reacts with trimethylsilyl chloride.

Experimental Workflow:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation: A solution of 1,2,3,4,5-pentamethylcyclopentadiene in anhydrous tetrahydrofuran (THF) is cooled in a dry ice/acetone bath. An equimolar amount of n-butyllithium in hexanes is added dropwise under an inert atmosphere. The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the lithium pentamethylcyclopentadienide salt.

-

Silylation: The reaction mixture is cooled again, and an equimolar amount of trimethylsilyl chloride is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.[10]

-

Workup and Purification: The reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a clear liquid.[10]

Applications in Organometallic Synthesis

The primary application of this compound is as a convenient precursor for the introduction of the pentamethylcyclopentadienyl (Cp) ligand onto a metal center. The trimethylsilyl group can be readily cleaved, facilitating the formation of metal-Cp bonds.[3] This is particularly useful in the synthesis of metallocene catalysts, such as titanocene and zirconocene dichlorides, which are important in olefin polymerization.[2][3]

Exemplary Application: Synthesis of (Pentamethylcyclopentadienyl)titanium Trichloride

A common method for the synthesis of (pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl₃) involves the reaction of this compound with titanium tetrachloride (TiCl₄). In this reaction, the trimethylsilyl group is eliminated as trimethylsilyl chloride.

Reaction Scheme:

CpSiMe₃ + TiCl₄ → CpTiCl₃ + Me₃SiCl

This reaction provides a clean and efficient route to Cp*TiCl₃, a key precursor for a wide range of titanocene-based catalysts and reagents.[2]

Conclusion

This compound is a fundamentally important reagent in modern organometallic and synthetic chemistry. Its well-defined physical properties, coupled with a reliable synthetic route and versatile reactivity, make it an indispensable tool for researchers. This guide has provided a detailed overview of its key characteristics and a robust, self-validating protocol for its preparation, empowering scientists and drug development professionals to confidently utilize this compound in their research endeavors.

References

- Trimethylsilyl cyclopentadiene - Grokipedia. (URL: not available)

-

Trimethylsilyl cyclopentadiene - Wikipedia. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

This compound - PubChemLite. (URL: [Link])

-

1,2,3,4,5-Pentamethylcyclopentadiene | C10H16 | CID 77667 - PubChem. (URL: [Link])

-

Synthesis and Cytotoxicity Studies of Silyl-Substituted Titanocene Dichloride Derivatives. (URL: [Link])

-

(η1-Pentamethylcyclopentadienyl)silyl Complexes of Ruthenium. Preparation, Reactivity, and X-ray Crystal Structure of Cp(PMe3)2RuSiCl2(η1-Cp*) - Organometallics - ACS Figshare. (URL: [Link])

-

Titanocene dichloride - Wikipedia. (URL: [Link])

-

1,2,3,4,5-pentamethylcyclopentadiene - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Symmetric Metallocenes from Metallic Calcium, Strontium, or Barium and Pentaisopropylcyclopentadienyl Radicals - PubMed. (URL: [Link])

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: [Link])

-

Zirconocene dichloride – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Metallocene - Wikipedia. (URL: [Link])

-

Trimethylsilyl chloride - YouTube. (URL: [Link])

-

Stimulus-responsive metallocenes: a photo/thermal switch enabled by the perfluorinated Cp* ligand - Refubium - Freie Universität Berlin. (URL: [Link])

-

Synthesis, structure, and reactivity of crystalline molecular complexes of the {[C5H3(SiMe3)2]3Th}1− anion containing thorium in the formal +2 oxidation state - ResearchGate. (URL: [Link])

-

Synthesis and Computational Analysis of Uranium(III)-Pnictogen Bonds - ACS Publications. (URL: [Link])

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: [Link])

-

IR Spectrum of Trimethyl(phenyl)silane. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc.. (URL: [Link])

-

Silane, methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc.. (URL: [Link])

-

Mid-infrared spectra of methyl vinyl silane: (A) krypton solution at − 125 C - ResearchGate. (URL: [Link])

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Titanocene_dichloride [chemeurope.com]

- 5. Titanocene dichloride - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. (Pentamethylcyclopentadien-1-yl)trimethylsilane(87778-95-8) 1H NMR spectrum [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Structure and Utility of 5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

Section 1: Executive Summary and Introduction

In the landscape of modern organometallic chemistry, the pentamethylcyclopentadienyl (Cp) ligand is a cornerstone, conferring enhanced stability, solubility, and unique reactivity to metal complexes. The strategic synthesis of these complexes hinges on the availability of efficient Cp transfer agents. Among these, 5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene (commonly abbreviated as Cp*SiMe₃) stands out as a superior precursor. This organosilicon reagent, a light yellow to brown liquid, offers a masterful blend of stability for storage and precisely controlled reactivity for synthesis.[1]

This guide provides an in-depth analysis of the chemical structure of CpSiMe₃, its dynamic behavior, validated synthesis protocols, and its primary application as a robust Cp transfer agent. We will explore the causality behind its molecular design and the experimental methodologies that leverage its unique properties, offering researchers and drug development professionals a comprehensive understanding of this pivotal compound.

Section 2: The Quintessence of Structure: Static and Dynamic Perspectives

The utility of Cp*SiMe₃ is intrinsically linked to its molecular architecture. With a molecular formula of C₁₃H₂₄Si and a molecular weight of approximately 208.42 g/mol , the molecule consists of a pentamethylated cyclopentadiene ring where a trimethylsilyl (-SiMe₃) group is covalently bonded to the sole sp³-hybridized carbon atom.[1][2]

Static Molecular Structure

At a glance, the structure appears straightforward. The five-membered ring is puckered, consistent with its diene character, and the five electron-donating methyl groups create a sterically crowded environment. This steric bulk is a critical feature, as it prevents the intermolecular dimerization that plagues the parent cyclopentadiene, thus enhancing the monomer's stability.[3] The trimethylsilyl group further contributes to this stability and improves solubility in nonpolar organic solvents.[4]

Figure 1: Simplified 2D representation of Cp*SiMe₃.

Dynamic Behavior: The[2][5]-Sigmatropic Rearrangement

The static picture, however, is incomplete. A defining characteristic of silyl-substituted cyclopentadienes is their fluxionality.[5] Cp*SiMe₃ undergoes a rapid, degenerate[2][6]-sigmatropic rearrangement, where the trimethylsilyl group migrates from one carbon of the ring to an adjacent one. This "ring-walking" phenomenon occurs because the energy barrier for the cleavage and reformation of the C-Si bond is low enough to allow for rapid isomerization at or near room temperature.

Causality: This process is facile due to the orbital overlap between the silicon atom's d-orbitals and the π-system of the cyclopentadienyl ring in the transition state, which stabilizes the migrating silyl cation-like species. From a practical standpoint, this fluxionality means that on the NMR timescale at ambient temperature, all five methyl groups on the ring can appear chemically equivalent, simplifying the spectrum but masking the molecule's true, instantaneous Cₛ symmetry.

Figure 2: Conceptual flow of the[2][6]-sigmatropic silyl shift.

Section 3: Synthesis Strategy: A Self-Validating Protocol

A robust synthesis is paramount for any chemical reagent. The preparation of CpSiMe₃ is a well-established, two-stage process that ensures high purity and yield. The logic is to first construct the sterically demanding CpH framework and then introduce the functional silyl group.

Figure 3: Overall synthesis workflow for Cp*SiMe₃.

Protocol 3.1: Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)

This procedure is adapted from established literature methods that provide a reliable, large-scale synthesis.[7][8]

-

Preparation of 2-Butenyllithium: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), lithium wire containing 1-2% sodium is stirred in anhydrous diethyl ether.[7] Purified 2-bromo-2-butene is added dropwise.

-

Experimental Insight: The reaction initiation is critical. A small initial addition of the bromide should be made, and the operator must wait for signs of reaction (warming, bubbling) before proceeding with the remainder to avoid a dangerous exothermic event.[7]

-

-

Reaction with Ester: Once the 2-butenyllithium has formed, the solution is cooled, and ethyl acetate (0.5 molar equivalents) is added dropwise to form the intermediate alcohol, 3,4,5-trimethyl-2,5-heptadien-4-ol.[7]

-

Cyclization and Dehydration: The reaction is quenched with saturated aqueous ammonium chloride.[7] The organic layer is separated, concentrated, and then added to a stirring solution of p-toluenesulfonic acid in diethyl ether. This strong acid catalyzes the dehydration and subsequent electrocyclic ring closure to form Cp*H.[7]

-

Purification: The product is isolated by washing with sodium bicarbonate, drying the organic layer, and performing vacuum distillation (bp 55–60°C, 13 mm).[7] The purity is confirmed by ¹H NMR.[7]

Protocol 3.2: Silylation to form this compound (Cp*SiMe₃)

This step leverages the acidity of the lone proton on the Cp*H ring.

-

Deprotonation: An ethereal solution of freshly distilled CpH is cooled in a dry ice/acetone bath. A stoichiometric amount of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe. The mixture is allowed to warm to room temperature, resulting in a solution of lithium pentamethylcyclopentadienide (CpLi).

-

Experimental Insight: Anhydrous conditions are absolutely critical. Any water present will quench the n-BuLi and the Cp*Li anion, terminating the reaction. Diethyl ether from a freshly opened can is typically sufficient.[7]

-

-

Silylation: The solution of Cp*Li is cooled again, and an equivalent of trimethylsilyl chloride (TMSCl) is added dropwise. The reaction is exothermic.

-

Workup and Purification: The reaction mixture contains the desired product and lithium chloride (LiCl) precipitate. The LiCl is removed by filtration or centrifugation. The solvent is removed from the filtrate via rotary evaporation, and the resulting crude oil is purified by vacuum distillation (bp 100–101 °C, 10 mmHg) to yield pure Cp*SiMe₃.[2]

Section 4: Spectroscopic Validation and Data Interpretation

Each synthesis must be validated. The following spectroscopic data are characteristic of pure Cp*SiMe₃ and serve to confirm its identity and structure.[2]

| Technique | Parameter | Expected Observation | Purpose |

| ¹H NMR | Chemical Shift (δ) | ~0.1–0.3 ppm (s, 9H, Si(CH ₃)₃)~1.5–2.0 ppm (m, 15H, C₅(CH ₃)₅) | Confirms presence of TMS and Cp* methyl groups.[2] |

| ¹³C NMR | Chemical Shift (δ) | ~0–5 ppm (Si-C )Characteristic signals for sp² and sp³ ring carbons and methyl carbons. | Verifies carbon framework and silyl attachment.[2] |

| Infrared (IR) | Wavenumber (cm⁻¹) | ~600–800 cm⁻¹ | Confirms Si-C bond formation.[2] |

| Mass Spec (MS) | m/z Ratio | Molecular ion peak at ~208.4 | Confirms molecular weight.[2] |

Section 5: Core Application in Organometallic Synthesis

The primary and most valuable application of CpSiMe₃ is as a Cp transfer agent, particularly for early transition metals, lanthanides, and actinides.[2] It serves as a soluble, stable, and salt-free alternative to alkali metal reagents like CpLi or CpNa.[3]

Mechanism of Action: The key is the thermodynamically favorable formation of a silicon-halogen bond. When CpSiMe₃ is reacted with a metal halide (e.g., TiCl₄, ZrCl₄), the silyl group is abstracted by a halide atom, forming the volatile and non-reactive trimethylsilyl halide (e.g., Me₃SiCl). Concurrently, the Cp anion binds to the metal center.

Causality and Advantages:

-

Improved Solubility: Cp*SiMe₃ is a non-polar liquid, highly soluble in common organic solvents like hexanes and toluene, which are often required for organometallic reactions.

-

Clean Reactions: The only byproduct is a volatile silyl halide, which can be easily removed under vacuum. This avoids the laborious filtration required to remove salt byproducts (LiCl, NaCl) generated when using alkali metal Cp* sources.

-

Mild Reaction Conditions: The transfer often proceeds smoothly at or below room temperature, preserving sensitive functionalities on the metal precursor.

Figure 4: Cp* ligand transfer from Cp*SiMe₃ to a metal halide.

Protocol 5.1: Synthesis of (Pentamethylcyclopentadienyl)titanium Trichloride (Cp*TiCl₃)

-

Setup: In a glovebox or using Schlenk techniques, a solution of titanium tetrachloride (TiCl₄) in anhydrous hexanes is prepared in a reaction flask and cooled.

-

Reaction: A stoichiometric amount of Cp*SiMe₃ is added dropwise to the stirring TiCl₄ solution.

-

Isolation: A yellow-orange precipitate of Cp*TiCl₃ forms almost immediately. The reaction is stirred for several hours to ensure completion. The solid product is then collected by filtration, washed with cold hexanes to remove any unreacted starting materials, and dried under vacuum.

Section 6: Conclusion

This compound is more than just a substituted diene; it is a sophisticated molecular tool. Its structure, characterized by a sterically protective pentamethyl framework and a strategically labile trimethylsilyl group, enables a unique combination of stability and reactivity. The dynamic fluxionality of the silyl group is a fascinating structural feature, while its primary role as a clean and efficient Cp* transfer agent makes it an indispensable reagent in academic and industrial laboratories. Understanding the causality behind its synthesis and reactivity allows researchers to fully harness its potential in the development of novel catalysts, polymers, and advanced materials.

References

- Benchchem. This compound.

- Organic Syntheses Procedure. 1,2,3,4,5-pentamethylcyclopentadiene.

- Grokipedia. Trimethylsilyl cyclopentadiene.

- Wikipedia. Trimethylsilyl cyclopentadiene.

- PubChem. 1,2,3,4,5-Pentamethylcyclopentadiene | C10H16 | CID 77667.

- Chem-Impex. This compound.

- NIST WebBook. 1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-.

- Wikipedia. Pentamethylcyclopentadiene.

- ResearchGate. 1,2,3,4,5‐Pentamethylcyclopentadiene | Request PDF.

- ChemicalBook. (Pentamethylcyclopentadien-1-yl)trimethylsilane(87778-95-8) 1H NMR spectrum.

- ChemicalBook. 1,2,3,4,5-Pentamethylcyclopentadiene(4045-44-7) 1H NMR spectrum.

- CymitQuimica. This compound.

- SpectraBase. 1,2,3,4,5-Pentamethyl-cyclopentadiene.

Sources

- 1. 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadie… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]

- 6. 1,2,3,4,5-Pentamethylcyclopentadiene | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane (CAS No. 87778-95-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane, CAS No. 87778-95-8. The document delves into its chemical and physical properties, synthesis, and primary applications as a crucial precursor in organometallic chemistry. A significant focus is placed on its role in the formation of pentamethylcyclopentadienyl (Cp) transition metal complexes, which are pivotal catalysts in a myriad of chemical transformations. Furthermore, this guide explores the emerging relevance of these Cp-metal complexes in medicinal chemistry, particularly concerning their cytotoxic properties against cancer cell lines, thereby bridging the gap between organometallic synthesis and drug development.

Introduction: A Key Building Block in Modern Organometallic Chemistry

Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane, hereafter referred to as CpSiMe₃, is an organosilicon compound that has carved a niche for itself as an indispensable reagent in synthetic and organometallic chemistry. Its structure, featuring a pentamethylated cyclopentadiene ring with a trimethylsilyl group, offers a unique combination of steric bulk and electronic properties. The trimethylsilyl group serves as a convenient and stable protecting group for the highly reactive pentamethylcyclopentadienyl anion (Cp), facilitating its storage and handling. The true value of CpSiMe₃ lies in its utility as a precursor to the Cp ligand, a ubiquitous and highly valued ligand in the synthesis of transition metal catalysts.[1] These catalysts have demonstrated remarkable efficacy in a wide range of chemical reactions, and more recently, their potential in biomedical applications has become an area of intense research.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Cp*SiMe₃ is fundamental to its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 87778-95-8 | [1] |

| Molecular Formula | C₁₃H₂₄Si | [1] |

| Molecular Weight | 208.42 g/mol | [1] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Boiling Point | 100-101 °C at 10 mmHg | [1] |

| Density | 0.87 g/mL | [1] |

| Refractive Index (n20/D) | 1.49 | [1] |

Storage and Handling: Cp*SiMe₃ should be stored in a cool, dry place, typically at 2-8 °C, under an inert atmosphere to prevent degradation.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis of Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane

The synthesis of CpSiMe₃ is a multi-step process that begins with the preparation of the pentamethylcyclopentadiene (CpH) precursor, followed by the introduction of the trimethylsilyl group.

Synthesis of Pentamethylcyclopentadiene (Cp*H)

A common route to Cp*H involves the reaction of 2-bromo-2-butene with lithium to form 2-butenyllithium, which then reacts with ethyl acetate to produce an intermediate alcohol. This alcohol is subsequently cyclized and dehydrated in the presence of an acid catalyst to yield pentamethylcyclopentadiene.[2]

Silylation of Pentamethylcyclopentadiene

The final step involves the deprotonation of CpH with a strong base, such as butyllithium, to form the pentamethylcyclopentadienyl anion (Cp⁻), which is then reacted with trimethylsilyl chloride (TMSCl) to yield the desired product, Cp*SiMe₃.

Caption: Synthetic workflow for Cp*SiMe₃.

Detailed Experimental Protocol (Inferred)

This protocol is inferred from general procedures for the synthesis of similar compounds and should be adapted and optimized.

Materials:

-

Pentamethylcyclopentadiene (Cp*H)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve pentamethylcyclopentadiene in anhydrous diethyl ether or THF in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium dropwise to the stirred solution. The formation of the lithium pentamethylcyclopentadienide salt may be observed as a white precipitate.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure complete deprotonation.

-

Cool the solution back to -78 °C and slowly add one equivalent of freshly distilled trimethylsilyl chloride.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane.

Analytical Characterization

The identity and purity of Cp*SiMe₃ are typically confirmed using spectroscopic methods.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the trimethylsilyl protons and the methyl groups on the cyclopentadiene ring. The trimethylsilyl protons typically appear as a sharp singlet at approximately -0.15 ppm. The methyl groups on the ring give rise to signals in the range of 1.20 to 1.81 ppm.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and Si-C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Mechanism of Action and Catalytic Applications

The primary utility of CpSiMe₃ is as a precursor to the pentamethylcyclopentadienyl (Cp) ligand in transition metal complexes. The Cp* ligand is a powerful tool in catalysis due to its strong electron-donating properties and significant steric bulk, which can be used to tune the reactivity and selectivity of the metal center.

The formation of a Cp*-metal complex from CpSiMe₃ typically involves the cleavage of the Si-C bond and coordination of the resulting Cp anion to a metal salt.

Caption: General scheme for the formation of a Cp*-metal complex and its role in catalysis.

Cp*-metal complexes are active catalysts in a wide array of organic transformations, including:

-

C-H Activation: The electron-rich nature of the Cp* ligand facilitates the activation of otherwise inert C-H bonds, enabling the direct functionalization of organic molecules.[4]

-

Hydrogenation and Transfer Hydrogenation: Cp*-ruthenium and -iridium complexes are highly effective catalysts for the reduction of various functional groups.

-

Hydrosilylation: Platinum-group metal complexes bearing Cp* or related ligands catalyze the addition of Si-H bonds across unsaturated carbon-carbon bonds.[5]

-

Polymerization: Certain Cp*-zirconium and -titanium complexes are used as catalysts in olefin polymerization.

The steric bulk of the five methyl groups on the Cp* ligand can create a well-defined coordination pocket around the metal center, influencing the stereoselectivity of catalytic reactions.

Relevance to Drug Development and Biological Activity

While CpSiMe₃ itself is not known to possess biological activity, its role as a precursor to Cp-metal complexes makes it a compound of significant interest to drug development professionals. A growing body of research has demonstrated the potent cytotoxic activity of various organometallic complexes, including those containing the Cp* ligand, against a range of cancer cell lines.[6][7]

The proposed mechanisms of anticancer action for these metal complexes are diverse and can include:

-

DNA Intercalation and Damage: Some metal complexes can bind to DNA, leading to conformational changes and inhibition of replication and transcription.[8]

-

Enzyme Inhibition: The metal center can coordinate to active sites of key enzymes, disrupting their function.

-

Generation of Reactive Oxygen Species (ROS): Some metal complexes can participate in redox cycling, leading to the production of ROS, which can induce oxidative stress and apoptosis in cancer cells.

Recent studies on half-sandwich pentamethylcyclopentadienyl iridium(III) complexes have shown promising cytotoxic activities against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with some derivatives exhibiting significantly higher potency than the established anticancer drug cisplatin.[6] Similarly, cyclometalated iron(II) and iron(III) complexes have also been investigated for their cytotoxic effects.[7]

The ability to systematically modify the ligands attached to the Cp*-metal core allows for the fine-tuning of the physicochemical and biological properties of these complexes, a key strategy in modern drug design. CpSiMe₃, as the primary source of the crucial Cp ligand, is therefore a foundational tool for researchers exploring the therapeutic potential of organometallic compounds.

Conclusion

Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane is a cornerstone reagent in organometallic synthesis, providing a stable and convenient route to the versatile pentamethylcyclopentadienyl ligand. Its application in the synthesis of a vast array of catalytically active transition metal complexes has had a profound impact on chemical synthesis. The emerging field of medicinal organometallic chemistry has highlighted the potential of Cp-metal complexes as novel therapeutic agents, particularly in oncology. For researchers and professionals in drug development, an understanding of the properties and reactivity of CpSiMe₃ is essential for the design and synthesis of the next generation of metal-based drugs.

References

- Hagemann, M., et al. (2018). Synthesis, Characterization and Cytotoxic Activities of Half‐sandwich Pentamethylcyclopentadienyl Iridium(III) Complexes Containing Modified 4,4′‐Substituted 2,2′‐Bipyridines. Applied Organometallic Chemistry, 32(11), e4537.

- León-Carmona, G., et al. (2022). Cyclometalated complexes: promising metallodrugs in the battle against cancer. Dalton Transactions, 51(30), 11215-11232.

- Gleason, J. L. (2014). Click Chemistry with Cyclopentadiene. Israel Journal of Chemistry, 54(4), 431-442.

- van Koten, G., & Jastrzebski, J. T. B. H. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 86, 243-253.

- Shahabadi, N., & Falsafi, M. (2023). Cytotoxicity and mechanism of action of metal complexes: An overview. Journal of the Iranian Chemical Society, 20(4), 841-861.

- Chen, J., et al. (2021). Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand. Frontiers in Chemistry, 9, 706915.

- Koelle, U., et al. (1982). Pentamethylcyclopentadienyl Transition-Metal Complexes. Electrochemistry of Transition-Metal π-Complexes. 7. Cyclopentadienyl(arene)cobalt Cations: Preparation, Electrochemical Reduction, and Spectroscopic Investigation of the Paramagnetic d>7>Monocations. Inorganic Chemistry, 21(4), 1531-1537.

- Kehr, G., & Erker, G. (2020). Applications of the CH2SiMe3 functional group in the chemistry of transition metals. Chemical Society Reviews, 49(16), 5786-5799.

- O'Hara, D., & Nikonov, G. I. (2019). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 24(18), 3349.

- Hyeon, J.-Y., et al. (2019). Cyclization/silylation reactions catalyzed by Me2Si(C5H3SiMe3)2YCH(TMS)2. Organometallics, 38(18), 3476-3484.

- Díez-González, S., & Nolan, S. P. (2008). Synthesis of an [(NHC)2Pd(SiMe3)2] Complex and Catalytic cis-Bis(silyl)ations of Alkynes with Unactivated Disilanes.

- Platts, J. A., et al. (2013). Evaluation of the metal-dependent cytotoxic behaviour of coordination compounds. Dalton Transactions, 42(4), 1108-1115.

- Jutzi, P., & Kanne, D. (1990). The Synthesis of Cyclopentadienyl Silanes and Disilanes and their Fragmentation under Thermal CVD Conditions. Chemische Berichte, 123(1), 121-125.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Threlkel, R. S., & Bercaw, J. E. (1988). 1,2,3,4,5-pentamethylcyclopentadiene. Organic Syntheses, 66, 142.

- de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(9), 2956.

- Apodaca, D. C., et al. (2004). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Russian Chemical Reviews, 73(11), 1065-1089.

- Tour, J. M., & Wu, R. (1991). U.S. Patent No. 5,059,695. Washington, DC: U.S.

- Zborowski, K. K., et al. (2023). Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. Inorganica Chimica Acta, 548, 121376.

-

MDPI. (n.d.). Special Issue : Synthesis and Applications of Transition Metal Complexes. Retrieved from [Link]

- Stagg, S. M., et al. (2021). Novel Strategy to Evaluate Platinum Photocatalysts for Hydrosilation-Curable Silicones. Polymers, 13(15), 2442.

- Sharma, K., et al. (2012). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Journal of Chemical and Pharmaceutical Research, 4(1), 434-439.

- Pérez-Temprano, M. H. (2020).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77667, 1,2,3,4,5-Pentamethylcyclopentadiene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (Pentamethylcyclopentadien-1-yl)trimethylsilane(87778-95-8) 1H NMR [m.chemicalbook.com]

- 4. Understanding Cp*CoIII-Catalyzed C–H Functionalization - ChemistryViews [chemistryviews.org]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. Cyclometalated complexes: promising metallodrugs in the battle against cancer - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00178A [pubs.rsc.org]

- 8. iris.unito.it [iris.unito.it]

mechanism of action of 5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

An In-Depth Technical Guide to the Mechanism of Action of 5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene (Cp*SiMe₃)

Introduction: A Keystone Reagent in Modern Organometallic Synthesis

This compound, commonly abbreviated as CpSiMe₃, is a pivotal organosilicon compound in the field of organometallic chemistry.[1][2] While not a therapeutic agent with a biological "mechanism of action," its function lies in its highly refined chemical reactivity as a superior precursor for the pentamethylcyclopentadienyl (Cp) ligand. The Cp* ligand is of immense importance, valued for its ability to confer stability, solubility, and unique reactivity to metal complexes used in catalysis and materials science.[3] This guide elucidates the core mechanisms by which Cp*SiMe₃ operates, focusing on the synergistic roles of its sterically demanding pentamethylcyclopentadienyl framework and the strategically labile trimethylsilyl group. We will explore the causality behind its synthetic utility, provide actionable experimental protocols, and detail the analytical methods that create a self-validating system for its application.

Molecular Architecture and Dynamic Behavior

The efficacy of Cp*SiMe₃ is rooted in its unique molecular structure, which combines two critical components: the bulky, electron-rich pentamethylcyclopentadienyl group and a reactive trimethylsilyl handle.

-

The Cp Framework*: The cyclopentadiene ring is substituted with five methyl groups. These groups are electron-donating, which increases the electron density and nucleophilicity of the π-system.[3] Furthermore, their steric bulk prevents undesirable side reactions, such as dimerization, which is a common issue with unsubstituted cyclopentadiene.[3] This steric hindrance also creates a well-defined coordination pocket around the metal center in the final complex, influencing its catalytic activity.

-

The Trimethylsilyl (SiMe₃) Group : The SiMe₃ group is attached to the single sp³-hybridized carbon of the cyclopentadiene ring.[1][4] Its presence is the primary driver of the compound's advantageous reactivity. The carbon-silicon (C-Si) bond is significantly weaker and more polarized than a carbon-hydrogen (C-H) bond, making it the preferred site for chemical transformation.

Key Mechanistic Feature: Sigmatropic Rearrangement

A defining characteristic of silyl-substituted cyclopentadienes is their fluxional nature. The trimethylsilyl group undergoes a rapid, degenerate[1][2]-sigmatropic rearrangement, migrating around the cyclopentadiene ring at a rate approximately one million times faster than a corresponding hydrogen shift.[5] This facile migration is attributed to the ability of silicon's vacant d-orbitals to interact with and stabilize the π-system of the diene in the transition state.[5] While this dynamic behavior is a fascinating mechanistic feature, the compound's primary utility stems from the cleavage of this C-Si bond in ligand transfer reactions.

Caption: Fig. 1: Fluxional behavior of CpSiMe₃.

The Core Mechanism: Cp Ligand Transfer via Silyl Elimination*

The principal "mechanism of action" for CpSiMe₃ is its function as a highly efficient Cp transfer agent. This process is most commonly achieved through a salt metathesis reaction with a metal halide, where the trimethylsilyl group serves as an excellent leaving group. This pathway is cleaner and often higher yielding than traditional methods using alkali metal cyclopentadienides (e.g., CpLi or CpNa), which can suffer from side reactions and purification challenges.

The mechanism proceeds via the cleavage of the C-Si bond and the concurrent formation of a metal-carbon bond. The thermodynamic driving force for this reaction is the formation of the very stable and volatile trimethylsilyl halide (e.g., Me₃SiCl), which can be easily removed from the reaction mixture.

Caption: Fig. 2: Core mechanism of Cp* ligand transfer.

This process circumvents the need to pre-form a potentially unstable Cp* anion salt. The direct reaction between Cp*SiMe₃ and an electrophilic metal halide like TiCl₄ or ZrCl₄ proceeds cleanly, making it a preferred method in modern synthesis.

Experimental Protocol: Synthesis of (Pentamethylcyclopentadienyl)titanium Trichloride (Cp*TiCl₃)

To illustrate the practical application of this mechanism, we present a standard, field-proven protocol for the synthesis of Cp*TiCl₃, a widely used catalyst precursor.

Objective: To synthesize CpTiCl₃ from CpSiMe₃ and titanium tetrachloride (TiCl₄) in high yield and purity.

Causality of Choices:

-

Inert Atmosphere: All reagents are sensitive to air and moisture. A nitrogen or argon atmosphere prevents decomposition and the formation of titanium oxides.

-

Anhydrous Solvent: Hexane is used as a non-coordinating, non-polar solvent. Its anhydrous nature is critical to prevent hydrolysis of TiCl₄.

-

Low-Temperature Addition: The reaction is highly exothermic. Slow addition of Cp*SiMe₃ to the TiCl₄ solution at -78 °C (dry ice/acetone bath) ensures controlled reaction and prevents thermal decomposition or side reactions.

Caption: Fig. 3: Experimental workflow for Cp*TiCl₃ synthesis.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere of nitrogen or argon, a Schlenk flask is charged with anhydrous hexane (100 mL) and titanium tetrachloride (TiCl₄, 1.0 eq). The solution is stirred and cooled to -78 °C using a dry ice/acetone bath.

-

Reaction: A solution of this compound (Cp*SiMe₃, 1.0 eq) in anhydrous hexane (20 mL) is added dropwise to the cold TiCl₄ solution over 30 minutes. A bright orange precipitate typically forms upon addition.

-

Equilibration: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature. It is then stirred for an additional 12 hours to ensure the reaction goes to completion.

-

Isolation: The resulting orange solid is isolated by filtration via cannula or on a fritted glass filter under an inert atmosphere.

-

Purification: The collected solid is washed with small portions of cold, anhydrous hexane to remove any unreacted starting materials and soluble impurities.

-

Drying: The purified product, Cp*TiCl₃, is dried under high vacuum to yield a vibrant orange crystalline solid.

System Validation: Analytical Characterization

The success of the synthesis and the validation of the proposed mechanism rely on rigorous analytical characterization of the starting materials and products. Spectroscopic data provides definitive evidence of the ligand transfer.

Data Presentation: Comparative NMR Analysis

The most powerful tool for confirming the reaction is Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the signal corresponding to the trimethylsilyl protons and the appearance of a new signal for the pentamethylcyclopentadienyl protons in a different chemical environment is conclusive proof of the transformation.

| Compound | Technique | Chemical Shift (δ, ppm) | Signal Description | Assignment |

| CpSiMe₃ (Starting Material) | ¹H NMR (CDCl₃) | ~1.85 | Singlet, 15H | 5 x -CH ₃ on Cp ring |

| ~0.05 | Singlet, 9H | -Si(CH ₃)₃ | ||

| CpTiCl₃ (Product) | ¹H NMR (CDCl₃) | ~2.30 | Singlet, 15H | Cp* ring protons |

This clear shift in the proton signals, particularly the complete absence of the SiMe₃ peak in the purified product, validates the proposed silyl elimination mechanism. Further characterization by ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction can provide unequivocal confirmation of the product's structure and purity.[1]

Conclusion

The is a prime example of elegant molecular design in synthetic chemistry. It functions not as a passive scaffold but as an active and highly efficient delivery agent for the valuable Cp* ligand. Its core mechanism—a facile, thermodynamically driven ligand transfer via the elimination of a stable and volatile silyl halide—provides a robust and high-fidelity route to a vast array of organometallic complexes. This understanding is fundamental for researchers and scientists aiming to design novel catalysts, develop advanced materials, and push the boundaries of modern chemistry.

References

- Benchchem. This compound.

- MDPI. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions.

- Chem-Impex. This compound.

- Canadian Science Publishing. Trimethylsilyl-substituted cyclopentadienes.

- Grokipedia. Trimethylsilyl cyclopentadiene.

- ACS Publications. Tutorial on the Role of Cyclopentadienyl Ligands in the Discovery of Molecular Complexes of the Rare-Earth and Actinide Metals in New Oxidation States. Organometallics.

- Wikipedia. Pentamethylcyclopentadiene.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Trimethyl(pentamethylcyclopentadienyl)silane

Abstract

Trimethyl(pentamethylcyclopentadienyl)silane, systematically named trimethyl(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)silane, is a pivotal organosilicon compound. It serves as a crucial precursor for the synthesis of pentamethylcyclopentadienyl (Cp) ligands, which are ubiquitous in organometallic chemistry and catalysis. The steric bulk and electron-donating properties of the Cp ligand, once coordinated to a metal center, impart unique stability and reactivity to the resulting complexes. A thorough understanding of the precursor's spectroscopic signature is paramount for verifying its purity, stability, and for downstream reaction monitoring. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in field-proven insights and authoritative data.

Molecular Structure and Isomerism

The core of the molecule consists of a pentamethylcyclopentadiene ring σ-bonded to a trimethylsilyl (-Si(CH₃)₃) group. This bond is to an sp³-hybridized carbon, making the compound a substituted diene. It is important to note that the silyl group can undergo sigmatropic rearrangements, migrating around the cyclopentadienyl ring. However, at room temperature in solution, the molecule typically exists as a mixture of isomers, with the silyl group attached to the saturated carbon being the most stable.

Caption: Molecular structure of trimethyl(pentamethylcyclopentadienyl)silane.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the first and most direct method for confirming the successful synthesis and purity of the title compound. The spectrum is characterized by distinct signals for the methyl groups on the cyclopentadienyl ring and the trimethylsilyl group.

Experimental Protocol (Self-Validating)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is critical as it is a common, relatively inert solvent that provides a clean spectral window. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00), unless the silyl group of the analyte itself is used for reference.

-

Instrument Setup: Acquire the spectrum on a Fourier-transform NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg) sequence is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): Set to 2-5 seconds to allow for full relaxation of all protons.

-

Acquisition Time (aq): At least 3 seconds to ensure good resolution.

-

-

Processing: Apply a Fourier transform with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully. Calibrate the spectrum by setting the internal TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Data Presentation & Interpretation

The ¹H NMR spectrum, run in CDCl₃ at 400 MHz, shows four distinct proton environments.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.81 | Singlet | 6H | Vinylic -CH₃ | These two methyl groups are attached to the sp² carbons of the diene system. Their chemical equivalence suggests rapid conformational averaging or similar electronic environments. |

| ~1.80 | Singlet | 6H | Vinylic -CH₃ | Similar to the above, these are the other two methyl groups on the double-bonded carbons of the ring.[1] |

| 1.20 | Singlet | 3H | Allylic -CH₃ | This methyl group is attached to the sp³-hybridized carbon (C1), which is also bonded to the silyl group. It is in an allylic position and appears at a slightly different shift. |

| -0.15 | Singlet | 9H | Si(CH₃ )₃ | The protons of the trimethylsilyl group are highly shielded by the electropositive silicon atom, causing a characteristic and diagnostic upfield shift to a negative ppm value.[1] |

The causality behind these assignments lies in the electronic environment of the protons. The vinylic methyl protons are deshielded relative to the allylic methyl proton. The most striking feature is the signal at -0.15 ppm, which is an unambiguous indicator of a trimethylsilyl group directly bonded to a carbon framework.[1] Its integration value of 9H confirms the presence of the three equivalent methyl groups on the silicon atom.

¹³C NMR Spectroscopy

Carbon-13 NMR provides direct insight into the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), this technique is less sensitive than ¹H NMR but is invaluable for structural elucidation.

Experimental Protocol (Self-Validating)

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of CDCl₃, to compensate for the lower sensitivity.

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A higher number of scans (e.g., 256 to 1024) is required.

-

Relaxation Delay (d1): A longer delay of 5-10 seconds is crucial, especially for observing the quaternary (non-protonated) carbon signals, which have long relaxation times.

-

-

Processing: Process the data similarly to the ¹H spectrum, with a typical line broadening of 1-2 Hz. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Data Presentation & Interpretation

Table 2.1: Experimental ¹³C NMR Data for Pentamethylcyclopentadiene (Cp*H) [2]

| Chemical Shift (δ, ppm) | Assignment in Cp*H |

|---|---|

| 135.5 | C =C (Vinylic, Quaternary) |

| 105.0 (approx.) | C H (Allylic) |

| 14.5 | -C H₃ (Allylic) |

| 10.9 | =C-C H₃ (Vinylic) |

By substituting the allylic proton with a -Si(CH₃)₃ group, we can predict the spectrum for the target molecule. The primary changes will be the conversion of the allylic CH carbon to a quaternary C-Si carbon and the appearance of a new signal for the trimethylsilyl carbons.

Table 2.2: Predicted ¹³C NMR Data for Trimethyl(pentamethylcyclopentadienyl)silane

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~136 | C =C (Vinylic, Quaternary) | The electronic environment of the vinylic carbons is largely unchanged from CpH and should appear in a similar region. |

| ~50-60 | C -Si (Allylic, Quaternary) | The C-H carbon at ~105 ppm in CpH is replaced. The attachment to silicon will shift this signal significantly upfield. |

| ~15 | -C H₃ (Allylic) | The methyl group on the sp³ carbon should have a chemical shift similar to its counterpart in CpH. |

| ~11 | =C-C H₃ (Vinylic) | The four methyl groups on the sp² carbons are expected to be in a similar environment to those in CpH. |

| ~ -2 | Si(C H₃)₃ | Carbons in a trimethylsilyl group are highly shielded and characteristically appear upfield, often near or below 0 ppm. |

²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful, albeit more specialized, technique for directly probing the silicon environment. Its application provides definitive proof of the Si-C bond and the integrity of the silyl group.

Causality and Experimental Choices

The primary challenges in ²⁹Si NMR are the low natural abundance of the ²⁹Si isotope (4.7%) and its negative gyromagnetic ratio, which can lead to nulling or inversion of signals via the NOE if standard proton decoupling is used. Therefore, experimental choices must be made to counteract these effects.

Experimental Protocol (Self-Validating)

-

Sample Preparation: A highly concentrated sample (50-100 mg) in a 5 mm NMR tube is required. Ensure the sample is free of paramagnetic impurities, which can severely broaden the signal.

-

Instrument Setup: Tune the spectrometer to the ²⁹Si frequency (e.g., ~79.5 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: Use an inverse-gated decoupling sequence (zgig) to suppress the negative NOE while still collapsing Si-H couplings. This provides a quantitative signal. Alternatively, for enhanced sensitivity, a polarization transfer experiment like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT can be used, though this is less common for quaternary silicon centers.

-

Relaxation Delay (d1): ²⁹Si nuclei have very long relaxation times. A long delay (30-60 seconds) is essential for quantitative measurements with inverse-gated decoupling.

-

Number of Scans: A large number of scans (e.g., 1024 or more) is typically necessary.

-

-

Processing: Process with a line broadening of 2-5 Hz. Reference the spectrum externally to a TMS standard (δ 0.0).

Data Interpretation

The ²⁹Si chemical shift is highly sensitive to the substituents on the silicon atom. For tetracoordinate silicon in organosilanes, the chemical shifts can range widely.[4] For a trimethylsilyl group attached to an sp³ carbon, the chemical shift is expected to be in the range of δ = +2 to +8 ppm .[5] This downfield shift relative to TMS (Si(CH₃)₄) is consistent with the replacement of a methyl group with a more complex alkyl substituent. Observing a single sharp resonance in this region would provide conclusive evidence for the trimethyl(pentamethylcyclopentadienyl)silane structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups. For the title compound, the key signatures are the C-H bonds of the methyl groups, the C=C bonds of the diene, and the highly characteristic vibrations of the Si-(CH₃)₃ group.

Experimental Protocol (Self-Validating)

-

Sample Preparation: As the compound is a liquid, the simplest method is to acquire the spectrum as a neat thin film. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum.

-

Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Processing: The resulting spectrum of transmittance vs. wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Presentation & Interpretation

The IR spectrum can be interpreted by combining the known absorptions for the Cp* framework[6] with those of the trimethylsilyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2960-2840 | Strong | C-H Stretch | Symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methyl groups on both the ring and the silyl moiety.[6] |

| ~1670, ~1655 | Medium-Weak | C=C Stretch | Stretching vibrations of the double bonds within the cyclopentadiene ring.[6] |

| ~1440, ~1370 | Medium | C-H Bend | Asymmetric and symmetric bending (deformation) modes of the methyl groups.[6] |

| ~1250 | Very Strong | Si-CH₃ Symmetric Bend | This is a highly characteristic and strong absorption for compounds containing a trimethylsilyl group and is a key diagnostic peak. A Si-C stretching absorption may also be observed.[7][8] |

| ~840 | Strong | Si-C Stretch / CH₃ Rock | A strong band in this region is also characteristic of the trimethylsilyl group, often attributed to a combination of Si-C stretching and methyl rocking vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering powerful confirmation of its identity.

Experimental Protocol (Self-Validating)

-